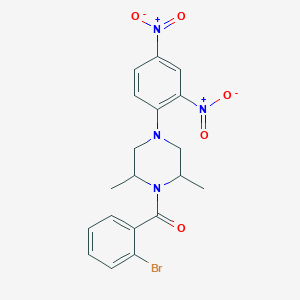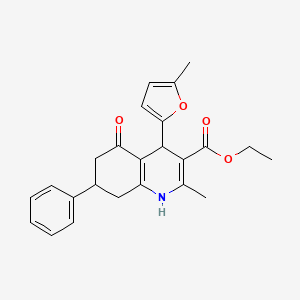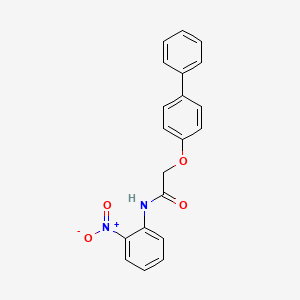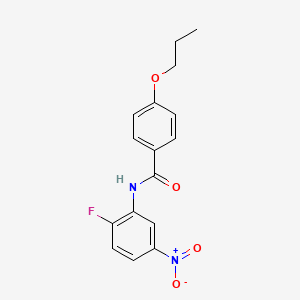
1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine, also known as BDDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperazine family and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine has been shown to exhibit a range of scientific research applications. One of the most notable applications of this compound is its use as a reagent for the detection of aldehydes and ketones. This compound reacts with aldehydes and ketones to form yellow precipitates, which can be easily detected and quantified. This reaction has been used in a range of analytical chemistry applications, including the detection of aldehydes and ketones in food and pharmaceutical products.
作用機序
The mechanism of action of 1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine is not fully understood. However, it is believed that this compound reacts with aldehydes and ketones through a nucleophilic addition reaction. This reaction involves the attack of the nitrogen atom of this compound on the carbonyl carbon of the aldehyde or ketone, resulting in the formation of a yellow precipitate.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. However, the exact mechanisms underlying these effects are not fully understood. Some studies have suggested that this compound may exhibit antioxidant and anti-inflammatory properties. Additionally, this compound has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of 1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine is its high selectivity for aldehydes and ketones. This selectivity makes it a valuable reagent for the detection of these compounds in complex mixtures. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of this compound is its sensitivity to light and moisture. This sensitivity can lead to the degradation of this compound over time, resulting in decreased reactivity and selectivity.
将来の方向性
There are a range of potential future directions for the study of 1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine. One potential direction is the development of new synthesis methods for this compound that yield higher purity and yield. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in cancer treatment. Finally, the development of new analytical chemistry methods that utilize this compound for the detection of aldehydes and ketones in complex mixtures could have significant implications for the food and pharmaceutical industries.
合成法
The synthesis of 1-(2-bromobenzoyl)-4-(2,4-dinitrophenyl)-2,6-dimethylpiperazine involves the reaction of 2,4-dinitrophenylhydrazine with 2,6-dimethylpiperazine in the presence of 2-bromobenzoyl chloride. This reaction yields this compound as a yellow crystalline solid. The synthesis of this compound has been extensively studied and optimized to yield high purity and yield.
特性
IUPAC Name |
(2-bromophenyl)-[4-(2,4-dinitrophenyl)-2,6-dimethylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O5/c1-12-10-21(17-8-7-14(23(26)27)9-18(17)24(28)29)11-13(2)22(12)19(25)15-5-3-4-6-16(15)20/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGVANBLWPRPTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C(=O)C2=CC=CC=C2Br)C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-[2-(2,3-dimethoxyphenyl)ethyl]-N'-(1-propyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4970162.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)




![6-(2,5-dimethylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4970252.png)
![2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B4970259.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B4970260.png)